1,4-Dichloro-2-butyne
Overview
Description
1,4-Dichloro-2-butyne is an important intermediate widely used in various fields such as medicine, pesticide, aromatics, and polymer material. Its synthesis and properties have been a subject of research due to its broad applications.
Synthesis Analysis
1,4-Dichloro-2-butyne can be synthesized using 2-butyne-1,4-diol reacting with thionyl dichloride in the presence of pyridine (Ni Xian et al., 2011).
Molecular Structure Analysis
The molecular structure of 1,4-dichloro-2-butyne has been investigated using electron diffraction methods. Key bond distances and angles have been determined, with the C≡C bond length being 1.214Å and the C–Cl bond length 1.796±0.015Å (K. Kuchitsu, 1957).
Chemical Reactions and Properties
1,4-Dichloro-2-butyne undergoes various chemical reactions. For instance, it can be transformed into 1,4-diamino-2-butyne, which later forms bis(amino acid) derivatives adopting a C2-symmetric turn conformation (T. Curran et al., 2005). Additionally, it can be involved in acetylene-diene isomerization reactions under certain conditions (M. F. Shostakovskii & A. K. Khomenko, 1960).
Physical Properties Analysis
The boiling point and other physical properties of 1,4-dichloro-2-butyne were characterized after purification. Its UV properties change based on the polarity of the solvent used (Ni Xian et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,4-dichloro-2-butyne are influenced by its molecular structure. The electron diffraction studies provide insights into its bond distances and angles, which are crucial for understanding its reactivity and interactions with other chemicals (K. Kuchitsu, 1957).
Scientific Research Applications
Synthesis and Properties
1,4-Dichloro-2-butyne is an important intermediate in various fields such as medicine, pesticide, aromatics, and polymer material. The compound is synthesized from 2-butyne-1,4-diol and thionyl dichloride, with its structure confirmed through IR, 1HNMR, and MS spectrum. The UV properties of the product show a unique "W" pattern change with solvent polarity (Ni Xian et al., 2011).
Molecular Structure Analysis
The molecular structure of 1,4-dichloro-2-butyne has been investigated using electron diffraction, revealing specific bond distances and angles, such as C≡C and C–Cl bond lengths, which differ from those in carbon tetrachloride (K. Kuchitsu, 1957).
Raman-Spectrum Investigation
Research on 1,4-dichloro-2-butyne, along with related compounds, indicates the existence of cisoid and transoid forms due to factors hindering free rotation around single bonds in these molecules (M. I. Batuev et al., 1960).
Functionalized Alkynes Synthesis
1,4-Dichloro-2-butyne reacts with lithium and electrophiles under specific conditions to synthesize disubstituted acetylenes, offering avenues for the creation of various functionalized alkynes (A. Guijarro & M. Yus, 1995).
Derivatives for Conformation Studies
Bis(amino acid) derivatives of 1,4-diamino-2-butyne, prepared from 1,4-dichloro-2-butyne, adopt a C2-symmetric turn conformation. This has implications for understanding molecular conformations and intramolecular hydrogen bonds (T. Curran et al., 2005).
Isomerization and Synthesis Studies
Isomerization studies of 1,4-dichloro-2-butyne in various solutions have produced products like 2-chloro-1-buten-3-yne and butadiyne. This research contributes to understanding reaction pathways and potential synthetic applications (M. F. Shostakovskii & A. K. Khomenko, 1960).
Chemical Behavior and Electroplating Applications
Studies have shown that 2-butyne-1,4-diol, closely related to 1,4-dichloro-2-butyne, is used in electroplating, enhancing the efficiency of zinc electro-winning. Its chemical behavior in solutions has been investigated to understand its role in such applications (M. D'Amboise et al., 1988).
Green Chemistry Applications
The hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide, a process related to 1,4-dichloro-2-butyne, has been conducted with high selectivity and without the need for catalysts, contributing to green chemistry practices (F. Zhao et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1,4-dichlorobut-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHDLEVSZBOHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061165 | |
Record name | 1,4-Dichloro-2-butyne | |
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Molecular Weight |
122.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | 1,4-Dichloro-2-butyne | |
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Vapor Pressure |
1.86 [mmHg] | |
Record name | 1,4-Dichloro-2-butyne | |
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Product Name |
1,4-Dichloro-2-butyne | |
CAS RN |
821-10-3 | |
Record name | 1,4-Dichloro-2-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Butyne, 1,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-DICHLORO-2-BUTYNE | |
Source | DTP/NCI | |
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Record name | 2-Butyne, 1,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Dichloro-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichlorobut-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.340 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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